4-Acetamidophenyl diethylcarbamate

Description

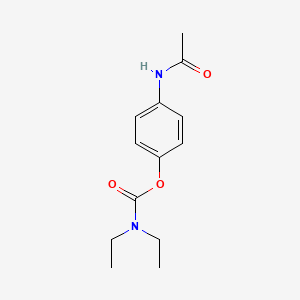

4-Acetamidophenyl diethylcarbamate is a synthetic organic compound featuring a phenyl ring substituted with an acetamide group (-NHCOCH₃) at the para position and a diethylcarbamate ester (-OCO-N(C₂H₅)₂) at the same ring.

Properties

IUPAC Name |

(4-acetamidophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-8-6-11(7-9-12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWSBARMBBQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl diethylcarbamate typically involves the reaction of 4-acetamidophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

4-Acetamidophenol+Diethylcarbamoyl Chloride→4-Acetamidophenyl Diethylcarbamate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl diethylcarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to yield 4-acetamidophenol and diethylamine.

Oxidation: The phenyl ring can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: 4-Acetamidophenol, diethylamine.

Oxidation: Quinone derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 4-acetamidophenyl diethylcarbamate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for their survival and replication .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are essential in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could lead to enhanced cholinergic transmission and improved cognitive function .

Biological Research Applications

Cellular Studies

In cellular models, this compound has been used to evaluate its effects on cell proliferation and apoptosis. Studies indicate that this compound may induce apoptosis in cancer cell lines, providing a potential avenue for cancer therapy .

Drug Delivery Systems

The compound's properties have also led to its exploration in drug delivery systems, particularly as a carrier for therapeutic agents. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it an attractive candidate for formulation development .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Efficacy of this compound | To evaluate antibacterial properties against common pathogens | Demonstrated significant inhibition of bacterial growth in vitro |

| Antioxidant Activity Assessment | To assess the free radical scavenging ability | Showed effective scavenging activity comparable to known antioxidants |

| Enzyme Inhibition Studies | To investigate acetylcholinesterase inhibition | Confirmed potential as a therapeutic agent for Alzheimer's disease |

Mechanism of Action

The mechanism of action of 4-acetamidophenyl diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or pesticidal effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key structural and synthetic features of 4-acetamidophenyl diethylcarbamate with its analogs:

Physicochemical and Pharmacological Contrasts

- Metabolic Stability : Carbamates are generally more resistant to esterase hydrolysis than acetates, which could prolong the compound's half-life in biological systems .

- Synthetic Accessibility : 4-Acetamidophenyl acetate is synthesized via microwave-assisted methods with high efficiency, while the diethylcarbamate variant may require specialized reagents (e.g., diethylcarbamoyl chloride) under controlled conditions .

Biological Activity

4-Acetamidophenyl diethylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-acetamidophenol with diethylcarbamoyl chloride. The reaction typically requires a base, such as triethylamine, and is conducted under anhydrous conditions to prevent hydrolysis. The general reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an enzyme inhibitor by forming stable complexes with the active sites of various enzymes, disrupting essential biochemical pathways. This inhibition can lead to therapeutic effects or pesticidal actions depending on the application.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, contributing to ongoing research in cancer therapeutics .

- Inhibition of Enzymatic Activity : It has been noted for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for drug development and therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various microbial strains | , |

| Anticancer | Potential anticancer properties | , |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |

Case Study: Anticancer Properties

A study highlighted the potential of this compound derivatives in cancer treatment. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Studies have indicated that certain dithiocarbamates, structurally related compounds, may exhibit neurotoxic effects when combined with other agents. Therefore, understanding the safety profile is crucial for its application in pharmaceuticals and agriculture .

Q & A

Q. What are the recommended spectroscopic methods for structural characterization of 4-acetamidophenyl diethylcarbamate, and how are they validated?

- Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, ¹³C NMR (e.g., δ 146.73 ppm for aromatic carbons) and IR (e.g., 3562 cm⁻¹ for N-H stretching) provide insights into functional groups and substituent positions . Quantitative analysis using high-resolution mass spectrometry (HRMS-ESI) confirms molecular weight and purity . Cross-validation with X-ray crystallography or computational simulations (e.g., DFT calculations) is recommended for ambiguous cases .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : A multi-step synthesis often involves: (1) Acylation of 4-aminophenol with acetyl chloride to form 4-acetamidophenol. (2) Carbamate formation via reaction with diethylcarbamoyl chloride under anhydrous conditions. Key parameters include temperature control (<40°C to avoid hydrolysis), stoichiometric excess of diethylcarbamoyl chloride (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation . Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin sensitization (Category 1) : Use nitrile gloves and lab coats.

- Aquatic toxicity (Chronic 1) : Avoid environmental release; collect waste in sealed containers.

- Eye irritation (Category 2A) : Employ safety goggles and face shields.

Emergency procedures include rinsing eyes with water for 15 minutes (P305+P351+P338) and immediate medical consultation for skin contact (P333+P313) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

Q. What experimental strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- Methodological Answer : The diethylcarbamate moiety enhances lipophilicity, but modifications can improve bioavailability:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release.

- Formulation : Use nanoemulsions or liposomes to enhance solubility.

- Metabolic stability : Assess liver microsome stability and CYP450 interactions . Pharmacokinetic parameters (Cmax, AUC) should be quantified via LC-MS/MS in plasma samples .

Q. How do electronic effects of substituents on the acetamide group influence the compound’s reactivity and biological targets?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. For instance, 4-acetamidophenyl derivatives with chloro-substituents show higher affinity for tyrosine kinase receptors due to improved π-stacking . Computational modeling (e.g., molecular docking with AutoDock Vina) and Hammett σ constants predict substituent effects .

Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- HPLC-DAD/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).

- GC-MS : Identify volatile byproducts (e.g., residual diethylamine).

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .

Experimental Design & Data Analysis

Q. How should researchers design dose-escalation studies for this compound in preclinical models?

- Methodological Answer : Follow a modified Fibonacci sequence for dosing:

- Start at 10 mg/kg (based on LD50 from acute toxicity studies).

- Incrementally increase by 100%, 67%, 50%, etc., until reaching the maximum tolerated dose (MTD).

Monitor biomarkers (e.g., liver enzymes, creatinine) and histopathology post-administration .

Q. What statistical methods are appropriate for analyzing heterogeneous biological response data?

- Methodological Answer : Use mixed-effects models to account for inter-subject variability in animal/human studies. For in vitro data, hierarchical clustering or PCA identifies outlier replicates. Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical standards when studying this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.